

Technical Guide: Spectroscopic Analysis & Characterization of 1-(3-Methoxyphenyl)propan-1-ol

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Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)propan-1-ol

CAS No.: 52956-27-1

Cat. No.: B1368153

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Executive Summary

1-(3-Methoxyphenyl)propan-1-ol (CAS: 69397-99-9) is a critical chiral building block in the synthesis of centrally acting analgesics (e.g., Tapentadol intermediates) and fragrance compounds. Its structural integrity relies on the precise placement of the methoxy group at the meta position and the preservation of the secondary alcohol functionality.

This guide provides a definitive spectroscopic profile for researchers. Unlike generic datasheets, we correlate spectral features directly to structural motifs, enabling rapid troubleshooting of synthetic pathways.

Part 1: Chemical Identity & Synthesis Strategy

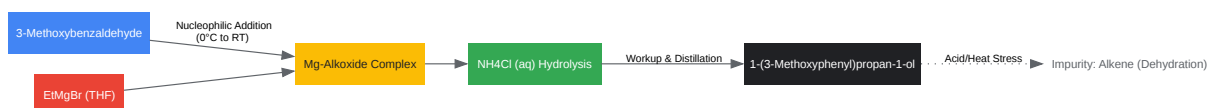
Before analysis, the origin of the sample must be established. The most robust synthetic route for high-purity generation—and the one most likely to introduce specific impurities—is the Grignard addition of ethylmagnesium bromide to 3-methoxybenzaldehyde.

Table 1: Physicochemical Properties

| Property | Value | Note |
|-------------------|------------------------------|---|
| Molecular Formula | | |
| Molecular Weight | 166.22 g/mol | |
| Appearance | Colorless to pale yellow oil | Viscous liquid at RT |
| Boiling Point | 135–140 °C @ 2 mmHg | High vacuum required for distillation |
| Chiral Center | C-1 (Benzylic) | Forms a racemic mixture (±) unless resolved |

Synthesis Workflow (Grignard Route)

The following workflow highlights the critical steps where impurities (unreacted aldehyde, dehydration products) are introduced.



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Figure 1: Grignard synthesis pathway showing the critical magnesium-alkoxide intermediate and potential dehydration risk.[1]

Part 2: Spectroscopic Characterization[2]

Nuclear Magnetic Resonance (NMR)

The NMR profile is diagnostic.[2][3] The meta-substitution pattern breaks the symmetry of the aromatic ring, creating a complex multiplet region, while the propyl chain offers clear spin-spin splitting.

H NMR Data (400 MHz,

)

Key Diagnostic: The benzylic proton (

) appears as a triplet (or dd) at ~4.56 ppm. If this shifts downfield (>5.0 ppm), check for esterification. If it disappears, oxidation to the ketone has occurred.

| Position | Shift (, ppm) | Multiplicity | Integration | Coupling (, Hz) | Assignment Logic |
|----------|----------------|---------------|-------------|------------------|---|
| | 0.93 | Triplet () | 3H | 7.4 | Terminal methyl of propyl chain. |
| | 1.70 – 1.85 | Multiplet () | 2H | - | Methylene protons; diastereotopic nature may broaden this peak. |
| | ~2.10 | Broad Singlet | 1H | - | Hydroxyl proton. Shift varies with concentration /solvent. |
| | 3.81 | Singlet () | 3H | - | Methoxy group; characteristic sharp singlet. |
| | 4.56 | Triplet () | 1H | 6.6 | Benzylic proton. Deshielded by the ring and oxygen. |
| | 6.78 – 6.83 | Multiplet | 1H | - | Proton ortho to OMe and alkyl (C4/C6). |
| | 6.90 – 6.95 | Multiplet | 2H | - | Proton ortho to OMe (C2) and para (C4). |

| | | | | |
|-------------|-------------|----|-----|--|
| 7.23 – 7.29 | Triplet () | 1H | 7.8 | Proton at C5 (meta to substituents); pseudo-triplet. |
|-------------|-------------|----|-----|--|

C NMR Data (100 MHz,

)

Key Diagnostic: The presence of the carbinol carbon at 75.8 ppm confirms the alcohol. A peak at ~200 ppm would indicate contamination with the ketone precursor (3'-methoxypropiophenone).

| Carbon Type | Shift (, ppm) | Assignment |
|-------------|----------------|-------------------------------|
| Aliphatic | 10.2 | Terminal Methyl () |
| Aliphatic | 31.9 | Methylene () |
| Methoxy | 55.2 | Methoxy Carbon () |
| Carbinol | 75.8 | Benzylic C-OH (Chiral Center) |
| Aromatic | 111.4 | C-2 (Ortho to OMe) |
| Aromatic | 112.9 | C-4 (Para to alkyl) |
| Aromatic | 118.6 | C-6 (Ortho to alkyl) |
| Aromatic | 129.4 | C-5 (Meta to both) |
| Quaternary | 146.4 | Ipsso C-1 (Attached to alkyl) |
| Quaternary | 159.8 | Ipsso C-3 (Attached to OMe) |

Mass Spectrometry (MS) - Electron Impact (EI)

Secondary alcohols undergo characteristic

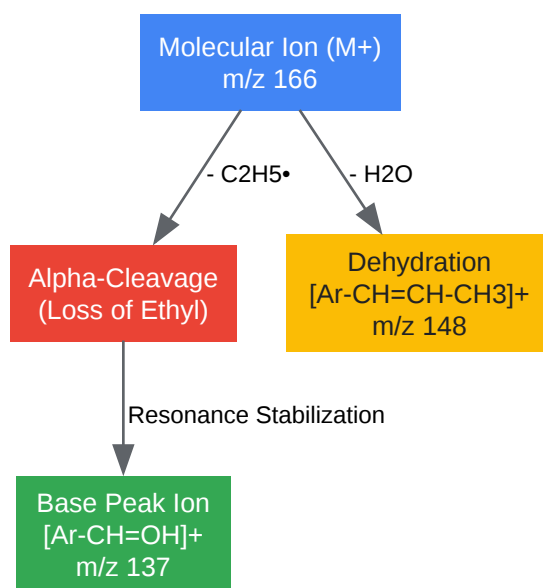
-cleavage. For **1-(3-methoxyphenyl)propan-1-ol**, the bond between the benzylic carbon and the ethyl group is the weakest link relative to the radical stability.

Fragmentation Pathway:

- Molecular Ion ():
): m/z 166 (often weak).
- Dehydration (

): m/z 148. Loss of water to form the styrene derivative.

- -Cleavage (Base Peak): m/z 137. Loss of the ethyl group (, mass 29). The charge remains on the oxygen-stabilized benzylic cation.



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Figure 2: Primary fragmentation pathways in Electron Impact MS.

Part 3: Stereochemical Analysis (Chiral HPLC)

Since the Grignard synthesis yields a racemate, separating the (R) and (S) enantiomers is often required for biological assays.[4]

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).
- Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
- Flow Rate: 1.0 mL/min.[5]
- Detection: UV @ 220 nm or 274 nm.
- Separation Logic: The hydroxyl group interacts with the carbamate linkage of the stationary phase via hydrogen bonding. The meta-methoxy group provides steric bulk that differentiates

the fit of the enantiomers into the chiral grooves.

Part 4: Quality Control & Impurity Profiling

When validating this compound, three impurities are most common:

- 3-Methoxybenzaldehyde: Result of incomplete reaction.
 - Detection:

H NMR singlet at ~10.0 ppm (CHO).
- 1-(3-Methoxyphenyl)propan-1-one: Result of oxidation or impure starting material.
 - Detection:

C NMR signal at ~200 ppm (C=O); IR stretch at 1680 cm^{-1} .
- 1-Ethyl-3-methoxybenzene (Styrene derivative): Result of acid-catalyzed dehydration during workup.
 - Detection:

H NMR vinylic protons at 6.0–6.5 ppm.

References

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